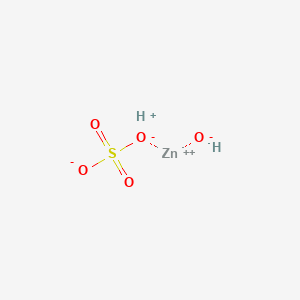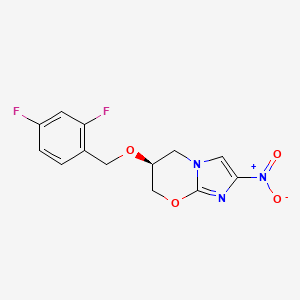![molecular formula C24H6Br2O6 B12937394 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone is a complex organic compound with the molecular formula C24H6Br2O6. This compound is known for its unique structure, which includes multiple fused rings and bromine atoms. It is primarily used as a synthetic building block for high-mobility air-stable n-type semiconductors .
準備方法
The synthesis of 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone involves several steps. One common method involves the bromination of perylenetetracarboxylic dianhydride. The reaction typically requires the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the selective bromination of the desired positions on the molecule. Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity.
化学反応の分析
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and coupling agents such as palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone has several scientific research applications:
作用機序
The mechanism of action of 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone involves its interaction with molecular targets and pathways in electronic devices. The bromine atoms and the unique structure of the compound contribute to its high electron mobility and stability, making it an effective component in n-type semiconductors .
類似化合物との比較
Similar compounds to 11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone include:
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: This compound shares a similar core structure but differs in the positions of the bromine atoms.
Other Brominated Perylene Derivatives: These compounds have varying numbers and positions of bromine atoms, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific bromination pattern and its high electron mobility, making it particularly valuable for electronic applications.
特性
分子式 |
C24H6Br2O6 |
|---|---|
分子量 |
550.1 g/mol |
IUPAC名 |
11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H6Br2O6/c25-13-5-11-17-12(24(30)32-23(11)29)6-14(26)19-8-2-4-10-16-9(21(27)31-22(10)28)3-1-7(15(8)16)18(13)20(17)19/h1-6H |
InChIキー |
HZYDETZSYSBXBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(C=C6C7=C5C4=C(C=C7C(=O)OC6=O)Br)Br)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


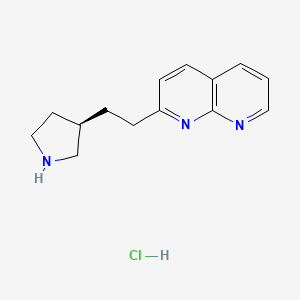
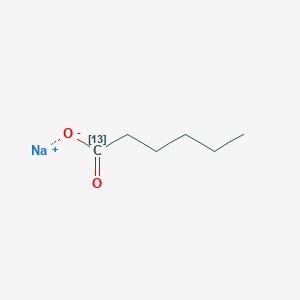
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
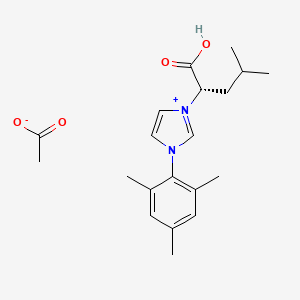

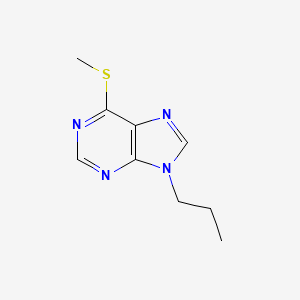
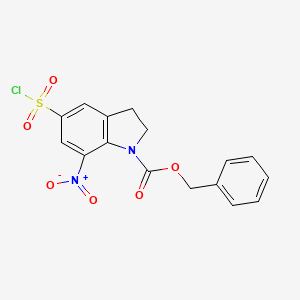
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
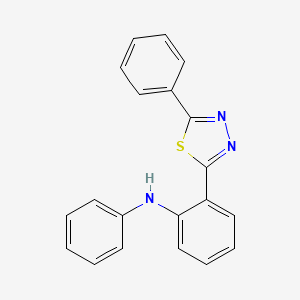
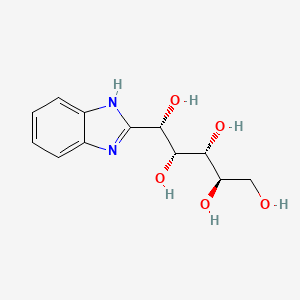
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
